EtDO-P4

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'EtDO-P4 implique la réaction du D-thréo-1-(3',4'-éthylènedioxy)phényl-2-palmitoylamino-3-pyrrolidino-1-propanol avec des réactifs appropriés dans des conditions contrôlées. Le composé est généralement synthétisé en laboratoire, garantissant une grande pureté et une spécificité élevée .

Méthodes de production industrielle

Analyse Des Réactions Chimiques

Types de réactions

L'EtDO-P4 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels à l'intérieur de l'this compound, modifiant ses propriétés chimiques.

Substitution : Des réactions de substitution peuvent se produire, où des atomes ou des groupes spécifiques au sein de la molécule sont remplacés par d'autres.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l'this compound comprennent des agents oxydants, des agents réducteurs et divers catalyseurs qui facilitent les réactions de substitution. Les conditions de ces réactions sont généralement contrôlées pour garantir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions de l'this compound dépendent du type de réaction spécifique et des conditions utilisées. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire une variété de composés substitués .

Applications de recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier la synthèse des glycosphingolipides et son inhibition.

Biologie : Étudié pour ses effets sur les processus cellulaires, y compris la signalisation cellulaire et l'apoptose.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement du cancer, en particulier pour réduire la résistance aux médicaments et améliorer l'efficacité des médicaments chimiothérapeutiques

Mécanisme d'action

L'this compound exerce ses effets en inhibant l'UDP-glucose céramide glucosyltransférase (UGCG), une enzyme impliquée dans la synthèse des glycosphingolipides. En inhibant l'UGCG, l'this compound diminue la production de glycosphingolipides, qui jouent un rôle dans divers processus cellulaires. Cette inhibition conduit à une diminution de la résistance aux médicaments et à une augmentation de la cytotoxicité des médicaments chimiothérapeutiques .

Applications De Recherche Scientifique

Chemical Applications

Glycosphingolipid Synthesis Inhibition

EtDO-P4 is primarily utilized as a tool to study glycosphingolipid (GSL) synthesis. By inhibiting glucosylceramide synthase, it plays a crucial role in understanding the biosynthesis pathways of GSLs. This inhibition allows researchers to investigate the effects of GSLs on cell signaling and metabolism.

Case Study: Sialylation Enhancement

A study demonstrated that treatment with this compound enhances the sialylation of recombinant erythropoietin (EPO) produced in Chinese hamster ovary (CHO) cells. The reduction in GSL biosynthesis led to a significant increase in the sialylation levels of rhEPO by approximately 50%, indicating its potential in optimizing glycoprotein production for therapeutic use .

Biological Applications

Cellular Process Investigation

This compound has been investigated for its effects on various cellular processes, including apoptosis and cell signaling pathways. Research indicates that it can modulate the activation of key signaling molecules such as ERK (extracellular-signal-regulated kinase), which is crucial for cell proliferation and survival.

Case Study: Cancer Cell Proliferation

In carcinoma cell lines, this compound treatment resulted in decreased activation of epidermal growth factor receptor (EGFR)-induced ERK signaling, leading to reduced cell proliferation. This suggests that this compound may be utilized in cancer research as a means to inhibit tumor growth by targeting GSLs that interact with growth factor receptors .

Medical Applications

Therapeutic Potential in Cancer Treatment

This compound is being explored for its potential therapeutic applications in cancer, particularly for conditions like Burkitt's lymphoma. Its ability to reduce drug resistance and enhance the efficacy of chemotherapeutic agents makes it a valuable candidate for further pharmacological development.

Data Table: Effects of this compound on Cancer Cell Lines

| Cell Line | Treatment Concentration | Effect on Proliferation | Mechanism |

|---|---|---|---|

| HCT116 | 1 µM | Decreased | Inhibition of GSL synthesis |

| MCF7 | 1 µM | Decreased | Inhibition of EGFR signaling |

Industrial Applications

Development of Therapeutic Agents

In industrial settings, this compound is used in the development of new therapeutic agents targeting GSL metabolism. Its unique properties allow researchers to explore novel treatments for diseases associated with GSL dysregulation.

Case Study: Fabry Disease Model

In a mouse model of Fabry disease, this compound was shown to reverse globotriaosylceramide accumulation in endothelial cells, suggesting its potential use in treating lysosomal storage disorders .

Mécanisme D'action

EtDO-P4 exerts its effects by inhibiting UDP-glucose ceramide glucosyltransferase (UGCG), an enzyme involved in glycosphingolipid synthesis. By inhibiting UGCG, this compound decreases the production of glycosphingolipids, which play a role in various cellular processes. This inhibition leads to decreased drug resistance and enhanced cytotoxicity of chemotherapeutic drugs .

Comparaison Avec Des Composés Similaires

Composés similaires

D-thréo-1-phényl-2-décanoylamino-3-morpholino-1-propanol (d-PDMP) : Un autre inhibiteur de la glucosylcéramide synthase avec des applications similaires en recherche.

Eliglustat : Un inhibiteur de la glucosylcéramide synthase utilisé dans le traitement de la maladie de Gaucher.

Unicité

L'EtDO-P4 est unique en raison de sa forte puissance et de sa sélectivité en tant qu'inhibiteur nanomolaire de l'UGCG. Sa capacité à pénétrer les cellules et à inhiber sélectivement la synthèse des glycosphingolipides en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

EtDO-P4 (1-ethylenedioxyphenyl-2-palmitoyl-3-pyrrolidino-propanol) is a potent and specific inhibitor of glycosphingolipid (GSL) synthases, particularly cerebroside synthase. This compound has garnered attention for its potential therapeutic applications, particularly in the context of lysosomal storage disorders and cancer. The following sections delve into the biological activity of this compound, supported by relevant studies and data.

This compound functions primarily by inhibiting the synthesis of specific GSLs, which play critical roles in cellular signaling and membrane integrity. The compound exhibits a low IC50 value of 11 nM against cerebroside synthase, demonstrating its potency compared to other inhibitors like PDMP, which has broader off-target effects . The inhibition of GSL synthesis can lead to alterations in cellular functions, including apoptosis and changes in cell adhesion properties.

Cell Viability and Morphology

In a study involving IMFE1 cells (a model for Fabry disease), treatment with this compound at concentrations of 1 µmol/L did not affect cell growth or morphology significantly. However, at 2.5 µmol/L, a notable increase in cell death was observed . This suggests a concentration-dependent effect where lower concentrations may be tolerated while higher concentrations induce cytotoxicity.

Effects on Glycosphingolipid Levels

This compound treatment resulted in significant reductions in globotriaosylceramide (Gb3) levels within treated cells. Specifically, the compound decreased Gb3 accumulation by inhibiting its synthesis, which is crucial as Gb3 is implicated in oxidative stress and inflammation pathways. The study noted that VCAM-1 expression was also significantly reduced in this compound-treated cells compared to controls .

Sialylation of Recombinant Proteins

Recent research highlighted the role of this compound in enhancing the sialylation of recombinant human erythropoietin (rhEPO) produced in CHO cells. Increased sialylation is beneficial as it improves the pharmacokinetics and therapeutic efficacy of rhEPO . This finding indicates that this compound may have applications beyond GSL inhibition, potentially influencing glycoprotein modifications.

Summary of Biological Activities

The following table summarizes key findings regarding the biological activity of this compound:

Propriétés

IUPAC Name |

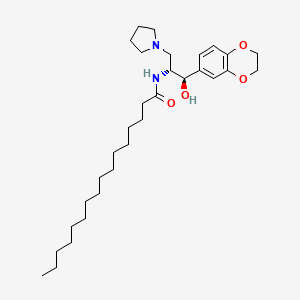

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-30(34)32-27(25-33-20-15-16-21-33)31(35)26-18-19-28-29(24-26)37-23-22-36-28/h18-19,24,27,31,35H,2-17,20-23,25H2,1H3,(H,32,34)/t27-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTZZVJOQCCAOR-DLFZDVPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432741 | |

| Record name | N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245329-78-6 | |

| Record name | N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.